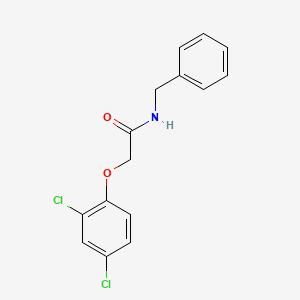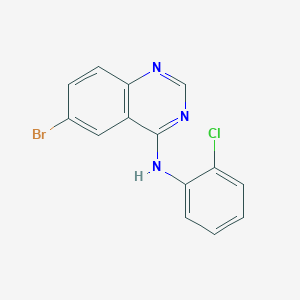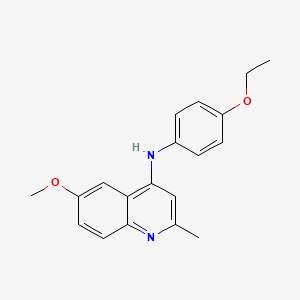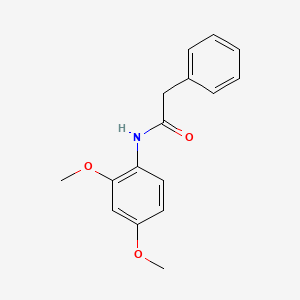![molecular formula C11H16N4O2S B5557755 (3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5557755.png)
(3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of molecules containing a thiadiazole moiety, similar to the compound , involves multiple steps, including the formation of Schiff bases and their subsequent reactions with carboxylic acids. For example, Fedotov and Hotsulia (2023) described the synthesis of a complex molecule that integrates a thiadiazole fragment, highlighting the use of Schiff base formation followed by reaction with carboxylic acids in the synthetic pathway. This process indicates a methodological approach to synthesizing compounds with thiadiazole groups that could be applicable to our compound of interest (Fedotov & Hotsulia, 2023).
Molecular Structure Analysis
The molecular structure of compounds related to "(3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid" has been elucidated through various spectroscopic techniques. Quiroga et al. (2013) demonstrated the structural determination of similar complex molecules, incorporating techniques such as 1H NMR spectroscopy and X-ray crystallography, which are essential tools for the detailed analysis of the molecular structure of such compounds (Quiroga et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of molecules containing thiadiazole moieties, similar to our compound, have been explored through various studies. For instance, the work by Raval et al. (2010) on the microwave-assisted synthesis of thiadiazole derivatives outlines the potential chemical reactions these compounds can undergo, providing insight into their reactivity and the conditions under which they can form specific products (Raval et al., 2010).
Physical Properties Analysis
The physical properties of compounds similar to "(3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid" include melting points, solubility, and stability. These are crucial for understanding how the compound interacts in different environments and under various conditions. Studies like those conducted by Bahgat et al. (2009) offer valuable information on the vibrational spectra of related compounds, which can be linked to their physical characteristics (Bahgat et al., 2009).
Wissenschaftliche Forschungsanwendungen
Chiral Molecules and Molecular Structure
- Chiral Configurations and Cycloaddition Reactions : A study explored the configurations of chiral molecules and their applications in cycloaddition reactions. The chirality at C-4 of the starting carboxylic acids is eliminated in the products, allowing the determination of chirality at C-3 through chiroptical measurements (Györgydeák et al., 1994).
Synthesis and Bioactivity
- Anti-inflammatory Activity : A research on the synthesis of 1,3,4-thiadiazole with pyrazole and pyrrole moieties showed significant anti-inflammatory activity. This study suggests potential applications in developing new anti-inflammatory agents (Maddila et al., 2016).
- Antimycobacterial Activity : Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including those with 1,3,4-thiadiazole structures, were synthesized and tested against Mycobacterium tuberculosis. This research is relevant for developing new antimycobacterial agents (Gezginci et al., 1998).
- Antimicrobial Evaluation : Another study synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and evaluated them for antimicrobial activities. These compounds showed significant activity, highlighting their potential in antimicrobial applications (Noolvi et al., 2016).
Molecular Diversity and Synthesis Techniques
- Molecular Diversity : A study demonstrated the molecular diversity achievable through the three-component reaction of α-amino acids, dialkyl acetylenedicarboxylates, and N-substituted maleimides, producing various compounds including pyrrolo[3,4-c]pyrroles. This highlights the versatility of these molecules in synthetic chemistry (Chen et al., 2016).
Anticancer Applications
- Anticancer Evaluation : Research on the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles showed significant cytotoxicity against various cancer cell lines. This underscores the potential of these compounds in cancer research and treatment (Abdo & Kamel, 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3aS,6aS)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S/c1-7-12-13-10(18-7)15-4-8-3-14(2)5-11(8,6-15)9(16)17/h8H,3-6H2,1-2H3,(H,16,17)/t8-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHJJXMPJINEOV-KWQFWETISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC3CN(CC3(C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)N2C[C@@H]3CN(C[C@@]3(C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,6aS)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)-2-oxoethyl]-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5557686.png)
![3,4,5-trimethoxybenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5557694.png)
![5-methyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5557702.png)
![3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5557710.png)

![4-(methoxymethyl)-6-methyl-2-[(2-phenylethyl)amino]nicotinonitrile](/img/structure/B5557732.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(2-pyrimidinyloxy)acetamide](/img/structure/B5557734.png)



![4-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5557773.png)
![4-{3-[(3-benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5557775.png)
![1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557784.png)